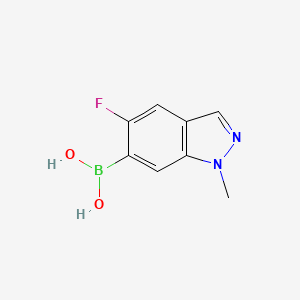

5-Fluoro-1-methyl-1H-indazole-6-boronic acid

Beschreibung

5-Fluoro-1-methyl-1H-indazole-6-boronic acid (CAS: 2096331-06-3) is a boronic acid derivative of indazole, a heterocyclic aromatic compound. The molecule features a fluorine atom at position 5, a methyl group at the 1-position nitrogen, and a boronic acid (-B(OH)₂) group at position 6 (Figure 1). This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl structures for drug discovery and organic electronics .

Eigenschaften

IUPAC Name |

(5-fluoro-1-methylindazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFN2O2/c1-12-8-3-6(9(13)14)7(10)2-5(8)4-11-12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIINILKOWIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)C=NN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor.

Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed cross-coupling reactions with boronic esters or boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1-methyl-1H-indazole-6-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the fluorine atom.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Resulting from oxidation of the boronic acid group.

Substituted Indazoles: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1-methyl-1H-indazole-6-boronic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor development.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₈H₈BFN₂O₂

- Purity : ≥96% (HPLC)

- Applications : Used as a building block in synthesizing kinase inhibitors, fluorescent probes, and bioactive molecules.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Electronic and Steric Effects

- Fluorine vs.

- Boronic Acid Position : Moving the boronic acid from position 6 (target compound) to 5 (4-methyl-1H-indazol-5-yl boronic acid) alters conjugation and steric accessibility, impacting reactivity with aryl halides .

- Methoxy vs. Cyclopropyl Substituents : The methoxy group (5-Methoxy analogue) increases polarity and hydrogen-bonding capacity, whereas the cyclopropyl group (5-Cyclopropyl analogue) enhances lipophilicity, influencing solubility and membrane permeability .

Reactivity in Cross-Coupling Reactions

- The target compound’s 6-boronic acid group is sterically accessible due to the absence of bulky substituents at adjacent positions, enabling efficient Suzuki-Miyaura couplings. In contrast, the 5-cyclopropyl analogue may exhibit slower kinetics due to steric hindrance .

- The 5-fluoro substituent stabilizes the transition state in coupling reactions via electron withdrawal, a feature absent in non-fluorinated analogues like (5-Methyl-1H-indazol-6-yl)boronic acid .

Biologische Aktivität

5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a boronic acid derivative characterized by the presence of an indazole ring, with a fluorine atom at the 5-position and a boronic acid group at the 6-position. This compound has attracted attention in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities.

Chemical Structure and Properties

- Chemical Formula : CHBFNO

- CAS Number : 2096331-06-3

- Molecular Weight : 181.97 g/mol

The compound's unique combination of a fluorine atom, a methyl group, and a boronic acid functionality contributes to its distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and development.

This compound primarily operates through mechanisms associated with boronic acids, particularly in Suzuki–Miyaura coupling reactions. The compound likely engages in transmetalation processes, facilitating the formation of carbon-carbon bonds, which is critical in synthetic organic chemistry. This mechanism allows for the synthesis of biaryl compounds, alcohols, and substituted indazoles, demonstrating its utility in medicinal chemistry.

Inhibitory Effects

Recent studies have identified that this compound exhibits inhibitory activity against several biological targets:

- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy. Inhibitors of GSK-3β have been associated with various cellular processes including cell survival and proliferation .

Cytotoxicity Studies

A cytotoxicity assessment performed on various cell lines demonstrated that this compound has selective toxicity profiles. In studies involving HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds with therapeutic effects.

- Chemical Biology : Used in studies of biological processes and as a chemical probe to explore various biochemical pathways.

- Materials Science : Employed in developing advanced materials such as organic semiconductors and polymers.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-1H-indazole-6-boronic acid | Lacks methyl group at the 1-position | Moderate GSK-3β inhibition |

| 1-Methyl-1H-indazole-6-boronic acid | Lacks fluorine atom at the 5-position | Limited biological activity |

| 5-Fluoro-1-methyl-1H-indazole | Lacks boronic acid group | Not applicable |

The comparative analysis highlights the unique structural features that confer specific biological activities to this compound compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-1-methyl-1H-indazole-6-boronic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the indazole core. A plausible route includes:

Halogenation : Introduce fluorine at the 5-position via electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions .

Methylation : Protect the indazole nitrogen (1-position) using methyl iodide and a base (e.g., NaH) in DMF .

Boronation : Install the boronic acid group at the 6-position via Miyaura borylation, employing Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in THF at 80°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in negative mode should show [M−H]⁻ peak matching the molecular formula (C₈H₇BFN₂O₂).

- FTIR : Detect B–O stretching vibrations (~1340 cm⁻¹) and aromatic C–F bonds (~1220 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during boronic acid installation in fluorinated indazoles?

Methodological Answer: Fluorine’s electronegativity can hinder boronation. Key strategies include:

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance regioselectivity at the 6-position .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH indazole) with tert-butyldimethylsilyl (TBS) groups before boronation .

- Low-Temperature Control : Conduct reactions at −20°C to suppress deboronation or protodeboronation side pathways .

Monitor intermediates via TLC and isolate unstable intermediates under inert atmosphere .

Q. How can structural modifications of this compound enhance its utility in Suzuki-Miyaura couplings?

Methodological Answer:

- Pre-functionalization : Convert the boronic acid to a pinacol ester for improved stability and solubility in cross-couplings .

- Ortho-Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro at 4-position) to increase electrophilicity of the boronation site .

- Coordination Assistance : Use directing groups like pyridine or carbonyl to anchor the catalyst near the reaction site, improving yield in heteroaryl couplings .

Q. How do researchers resolve contradictions in reported biological activity data for fluorinated indazole-boronic acid derivatives?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Address these by:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., deboronated species) that may skew activity .

- Computational Validation : Perform DFT calculations to correlate electronic properties (e.g., boron’s Lewis acidity) with bioactivity trends .

Iterative refinement of synthetic and analytical protocols is essential .

Q. What role does the fluorine substituent play in the stability and reactivity of this compound?

Methodological Answer:

- Electronic Effects : Fluorine’s −I effect stabilizes the boronic acid via resonance, reducing protodeboronation .

- Steric Protection : The 5-fluoro group shields the boron from nucleophilic attack, enhancing stability in aqueous media .

- Crystallography : Single-crystal X-ray studies reveal fluorine’s impact on planarization of the indazole ring, optimizing π-stacking in drug-target interactions .

Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?

Methodological Answer:

- Fragment Screening : Use surface plasmon resonance (SPR) to measure binding affinity to targets like proteases or kinases .

- Click Chemistry : Functionalize the boronic acid via CuAAC reactions to append fluorophores or biotin for target engagement studies .

- SAR Expansion : Synthesize derivatives (e.g., 5-fluoro-1-methyl-6-(trifluoroborate)) to improve pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.